molecular formula C28H30N4O2 B2611621 (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone CAS No. 1112292-80-4

(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone

Cat. No.: B2611621
CAS No.: 1112292-80-4
M. Wt: 454.574
InChI Key: VZSRYLIYNHHBRA-UHFFFAOYSA-N
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Description

(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C28H30N4O2 and its molecular weight is 454.574. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone is Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it an attractive target for cancer therapy .

Mode of Action

This compound interacts with PKB in an ATP-competitive manner, inhibiting the kinase’s activity . This results in a disruption of the signaling pathways regulated by PKB, potentially leading to decreased cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component . By inhibiting PKB, this compound disrupts the normal functioning of this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

In terms of ADME properties, compounds containing 4-amino-4-benzylpiperidines, like this compound, undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variations of the linker group between the piperidine and the lipophilic substituent have been identified as potent and orally bioavailable inhibitors of pkb .

Result of Action

The molecular and cellular effects of this compound’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy can be affected by the presence of extracellular growth factors that activate PI3K, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) and subsequent activation of PKB .

Biological Activity

The compound (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone, identified by its CAS number 1112392-93-4, is part of a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
Molecular Formula C27H28N5O
Molecular Weight 490.0 g/mol
CAS Number 1112392-93-4

The compound features a benzofuro[3,2-d]pyrimidine core, which is known for its ability to interact with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit the enzyme monoacylglycerol lipase (MAGL), which plays a critical role in the degradation of endocannabinoids. This inhibition can potentially enhance endocannabinoid signaling pathways, leading to various therapeutic effects such as analgesia and anti-inflammatory responses .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Anticancer Activity : The compound has demonstrated inhibitory effects on cancer cell proliferation in various preclinical studies. For instance, it has been shown to significantly reduce the growth of human breast and colorectal cancer cells with IC50 values ranging from 7.9 to 92 µM .
  • Neuroprotective Effects : Due to its ability to modulate endocannabinoid levels through MAGL inhibition, the compound may also exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases .
  • Anti-inflammatory Properties : The interaction with cannabinoid receptors may contribute to anti-inflammatory effects, which could be beneficial in conditions such as arthritis or chronic pain syndromes .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds in the benzofuro[3,2-d]pyrimidine family:

  • A study published in the European Journal of Medicinal Chemistry explored various derivatives and their effects on MAGL inhibition. The most potent compounds showed IC50 values as low as 2.5 nM, indicating strong inhibitory potential .
  • Another investigation focused on the structural modifications of piperidine derivatives and their impact on biological activity. This research emphasized the importance of specific substituents in enhancing potency against various targets .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

Compound Biological Activity IC50 Values
Benzoylpiperidine derivativeAnticancer80 nM on MAGL
2-Alkoxy(aryloxy)-benzofuro[3,2-d]pyrimidin-4(3H)-oneFungicidalNot specified
1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-olVarious chemical studiesNot specified

Properties

IUPAC Name

[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-(4-benzylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O2/c33-28(32-14-10-21(11-15-32)18-20-6-2-1-3-7-20)22-12-16-31(17-13-22)27-26-25(29-19-30-27)23-8-4-5-9-24(23)34-26/h1-9,19,21-22H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSRYLIYNHHBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C4=NC=NC5=C4OC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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